Adenosine A1 Receptor Affinity: 2-Adamantyl vs. 1-Adamantyl Scaffold Comparison
The 2-adamantyl scaffold in N-(pyridin-4-ylmethyl)adamantan-2-amine confers significantly higher affinity for the human adenosine A1 receptor (hA1R) compared to a representative 1-adamantyl derivative. The target compound exhibits a Ki of 3.5 nM at hA1R [1]. In a cross-study comparison using comparable radioligand displacement assays in CHO cell membranes, a structurally similar compound bearing a 1-adamantyl group (CHEMBL2113639) displays a Ki of 15 nM [2]. This represents an approximate 4.3-fold improvement in binding affinity for the target compound. The shift from a 1- to a 2-substituted adamantane core is a key driver of this differential target engagement.
| Evidence Dimension | Binding Affinity (Ki) at human Adenosine A1 receptor |
|---|---|
| Target Compound Data | Ki = 3.5 nM |
| Comparator Or Baseline | 1-adamantyl derivative (CHEMBL2113639): Ki = 15 nM |
| Quantified Difference | Approximately 4.3-fold higher affinity (lower Ki) for target compound |
| Conditions | Displacement of [3H]DPCPX from human A1 receptor expressed in CHO cell membranes; 90 min incubation [1]; Displacement of [3H]PIA from human A1 receptor in CHO cells; 60 min incubation [2] |
Why This Matters
This quantifiable affinity difference enables lower dosing or greater target occupancy in A1R-mediated pathway studies, differentiating it from 1-adamantyl-based building blocks.
- [1] BindingDB Entry BDBM50211087 (CHEMBL3958838). Displacement of [3H]DPCPX from human adenosine A1 receptor expressed in CHO cell membranes. View Source
- [2] BindingDB Entry BDBM50389794 (CHEMBL2070398). Displacement of 3[H]R-PIA from human A1 adenosine receptor expressed in CHO cells. View Source
